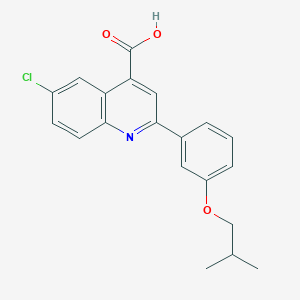

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C20H18ClNO3 and a molecular weight of 355.81 .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid and its derivatives has been a subject of interest in medicinal chemistry . Various methods have been developed, but some efficient methods correlate with toxic, corrosive catalysts, poor yields, and longer reaction times . A recent advance in the synthesis of quinoline-4-carboxylic acid involves the Doebner hydrogen-transfer reaction . This reaction can be applied to anilines having electron-withdrawing groups, which are known to give products in low yields when used in the conventional Doebner reaction .Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid” is characterized by a quinoline core, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The compound also contains a carboxylic acid group attached to the 4-position of the quinoline ring .Applications De Recherche Scientifique

Proteomics Research

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: is utilized in proteomics research due to its potential role in the study of protein expression and function. It can be used for the synthesis of complex molecules that interact with proteins, aiding in the identification of protein functions and the understanding of cellular processes .

Mécanisme D'action

Target of Action

Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Mode of Action

Quinoline and quinolone derivatives are known to exhibit high and selective activity attained through different mechanisms of action .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities .

Result of Action

Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities .

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various factors, including the nature of the solvent used and the reaction temperature .

Propriétés

IUPAC Name |

6-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(23)24)16-9-14(21)6-7-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKCGZNVZOKXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)